6-(1-Naphthalenesulfonyl)aminocaproic acid
Description
6-(1-Naphthalenesulfonyl)aminocaproic acid is a chemical compound that features a naphthalenesulfonyl group attached to an aminocaproic acid backbone
Properties
IUPAC Name |
6-(naphthalen-1-ylsulfonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c18-16(19)11-2-1-5-12-17-22(20,21)15-10-6-8-13-7-3-4-9-14(13)15/h3-4,6-10,17H,1-2,5,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYJHJQIFNKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Naphthalenesulfonyl)aminocaproic acid typically involves the reaction of 1-naphthalenesulfonyl chloride with aminocaproic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1-Naphthalenesulfonyl)aminocaproic acid can undergo various chemical reactions, including:
Oxidation: The naphthalenesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, although this is less common.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-(1-Naphthalenesulfonyl)aminocaproic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-Naphthalenesulfonyl)aminocaproic acid involves its interaction with specific molecular targets. The naphthalenesulfonyl group can bind to active sites on enzymes or proteins, inhibiting their function. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
6-Aminocaproic acid: A precursor for the synthesis of 6-(1-Naphthalenesulfonyl)aminocaproic acid.
1-Naphthalenesulfonic acid: Shares the naphthalenesulfonyl group but lacks the aminocaproic acid backbone.
Adipic acid: Structurally similar to aminocaproic acid but with different functional groups.
Uniqueness
This compound is unique due to the combination of the naphthalenesulfonyl group and the aminocaproic acid backbone. This unique structure allows it to interact with a variety of molecular targets, making it useful in diverse applications.
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